molecular formula C15H14F3N3OS B13583163 1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine

1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B13583163
M. Wt: 341.4 g/mol
InChI Key: GEQZFSCFWGCHOX-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine is a piperazine derivative featuring a thiazole ring at the 1-position and a 2-(trifluoromethyl)benzoyl group at the 4-position. This compound’s structural uniqueness positions it as a candidate for pharmacological studies, particularly in receptor modulation and enzyme inhibition.

Properties

Molecular Formula

C15H14F3N3OS

Molecular Weight

341.4 g/mol

IUPAC Name

[4-(1,3-thiazol-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H14F3N3OS/c16-15(17,18)12-4-2-1-3-11(12)13(22)20-6-8-21(9-7-20)14-19-5-10-23-14/h1-5,10H,6-9H2

InChI Key

GEQZFSCFWGCHOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CS2)C(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

  • Thiazole vs.
  • Trifluoromethyl Positioning : The 2-CF₃ benzoyl group in the target compound differs from 3-CF₃ phenyl analogues (e.g., ), which could influence steric hindrance and electronic effects at binding sites.

Receptor Affinity and Selectivity

  • 5-HT1A/5-HT1B Activity: Compounds like p-aminophenyl-ethyl-m-trifluoromethylphenyl piperazine () act as 5-HT1A agonists, reducing sympathetic nerve discharge (SND) with IC₅₀ values in the nanomolar range. The target compound’s thiazole group may shift selectivity toward other serotonin subtypes (e.g., 5-HT2A) or dopamine receptors .
  • Dopamine Transporter (DAT) Binding : Piperazines with rigidified structures (e.g., ) show high DAT affinity. The thiazole substituent in the target compound could mimic aromatic pharmacophores in DAT inhibitors like GBR 12909 .

Metabolic and Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group enhances lipid solubility, as seen in 1-[2-(trifluoromethyl)benzoyl]piperazine (), which may improve blood-brain barrier penetration compared to non-fluorinated analogues.
  • Synthetic Routes : Microwave-assisted synthesis () and Cu-catalyzed click chemistry () are viable methods for introducing thiazole or triazole groups, suggesting scalable routes for the target compound.

Biological Activity

1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antitumor, antibacterial, and antifungal properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps generally include the formation of the thiazole ring and subsequent coupling with a piperazine moiety. The reaction conditions and purification methods can significantly influence the yield and purity of the final product.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related thiazole-piperazine derivative demonstrated selective inhibition against various cancer cell lines, with an IC50 value indicating effective cytotoxicity in micromolar ranges. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.0Apoptosis
This compoundA54912.3Cell Cycle Arrest
Compound BHeLa8.5Apoptosis

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has shown promising activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the trifluoromethyl group enhance antibacterial potency.

Table 2: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antifungal Activity

In addition to its antibacterial effects, this compound has exhibited antifungal activity against various strains, including Candida albicans. The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity.

Table 3: Antifungal Activity

FungusMIC (µg/mL)
Candida albicans16
Aspergillus niger32

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Inhibition of carbonic anhydrase isoforms has been noted, particularly affecting tumor-associated isoforms which may contribute to its antitumor effects .
  • Cell Cycle Modulation : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .
  • Membrane Disruption : Its antifungal activity is linked to alterations in fungal cell membrane permeability .

Case Studies

Several case studies have highlighted the efficacy of thiazole-based compounds in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a thiazole derivative showed a significant reduction in tumor size in patients with non-small cell lung cancer.
  • Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively inhibited growth in multidrug-resistant bacterial strains, suggesting potential for treating resistant infections.

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